Cas no 895414-24-1 (5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide)

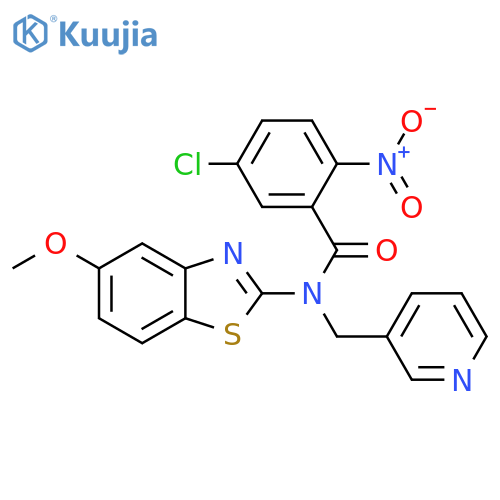

895414-24-1 structure

商品名:5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide

CAS番号:895414-24-1

MF:C21H15ClN4O4S

メガワット:454.886202096939

CID:6558931

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide

- 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

-

- インチ: 1S/C21H15ClN4O4S/c1-30-15-5-7-19-17(10-15)24-21(31-19)25(12-13-3-2-8-23-11-13)20(27)16-9-14(22)4-6-18(16)26(28)29/h2-11H,12H2,1H3

- InChIKey: LQFBJISAVHMUMY-UHFFFAOYSA-N

- ほほえんだ: C(N(C1=NC2=CC(OC)=CC=C2S1)CC1=CC=CN=C1)(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2515-1982-10μmol |

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |

895414-24-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2515-1982-2mg |

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |

895414-24-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2515-1982-5mg |

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |

895414-24-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2515-1982-4mg |

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |

895414-24-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2515-1982-20mg |

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |

895414-24-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2515-1982-100mg |

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |

895414-24-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2515-1982-75mg |

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |

895414-24-1 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2515-1982-15mg |

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |

895414-24-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2515-1982-20μmol |

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |

895414-24-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2515-1982-25mg |

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |

895414-24-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide 関連文献

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

895414-24-1 (5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬